molecular formula C9H11N3O2 B13066262 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B13066262
M. Wt: 193.20 g/mol
InChI Key: TXKXXALBPUVSMA-UHFFFAOYSA-N
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Description

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid ( 1934400-35-7) is a heterocyclic compound with the molecular formula C 9 H 11 N 3 O 2 and a molecular weight of 193.20 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the search for novel anti-infective agents. The core structure of this compound, which incorporates both an azetidine and a pyridine ring, is of significant research interest. Scientific literature indicates that analogous structures, specifically 1,8-naphthyridine derivatives, are a well-known class of compounds with potent antibacterial activity . These derivatives often function by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell proliferation . Furthermore, recent research highlights that azetidine-containing derivatives exhibit a promising mechanism of action as novel ribosome inhibitors, selectively disrupting bacterial protein synthesis . This makes the 3-aminoazetidin-1-yl moiety a critical pharmacophore for developing new compounds to combat the growing threat of multidrug-resistant bacteria . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14/h1-3,7H,4-5,10H2,(H,13,14)

InChI Key

TXKXXALBPUVSMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidine Intermediate

The azetidine moiety is typically prepared via nucleophilic substitution and protection/deprotection strategies:

  • Starting Materials and Key Intermediates:

    • 1-Benzyl-3,3-dimethoxy-azetidine is synthesized by reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in DMF solvent, followed by work-up and extraction to yield the azetidine intermediate (yield ~58%).
    • Hydrogenation of this intermediate over palladium on carbon under mild pressure and temperature conditions yields 3,3-dimethoxy-azetidine (yield ~89%).
    • Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate and triethylamine in methylene chloride affords 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in high yield (~91%).
  • Notes on Solvents and Conditions:

    • Reaction solvents such as DMF, methylene chloride, and dioxane are commonly used, though some are less environmentally friendly.
    • The oxidation of hydroxyl groups on the azetidine ring to ketones can generate impurities, impacting yield and purity.

Coupling to Pyridine-3-carboxylic Acid

  • The azetidine intermediate is coupled with pyridine-3-carboxylic acid derivatives to form the target compound. This typically involves amide bond formation or nucleophilic substitution at the pyridine ring.

  • Amidation Techniques:

    • Peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or PyBOP are effective for coupling aminomethyl or azetidinyl amines to pyridine carboxylic acids, yielding amides in good to excellent yields.
    • Protection/deprotection sequences (e.g., Boc protection of amines and TFA deprotection) are employed to control reactivity during coupling.

Reduction and Functional Group Transformations

  • Reduction of nitrile or amide groups on pyridine derivatives to corresponding amines can be achieved using Raney Nickel catalyst under hydrogen atmosphere or hydrazine hydrate as a hydrogen source. This step is crucial for introducing the aminoazetidine substituent.

  • Hydrolysis of cyano groups to primary amides and subsequent dehydration or substitution reactions allow for further functionalization toward the target compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 1,3-Dichloro-2,2-dimethylpropane + Benzylamine, KI, Na2CO3, DMF, 50-100°C, 6-12 h 58 Formation of 1-benzyl-3,3-dimethoxy-azetidine
2 Catalytic hydrogenation Pd/C, H2 0.1-0.5 MPa, 60-80°C, 6-10 h 89 Conversion to 3,3-dimethoxy-azetidine
3 Boc protection Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40°C, 3-4 h 91 Formation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine
4 Amidation Pyridine-3-carboxylic acid derivative + CDI or PyBOP, suitable solvent Variable Coupling to form amide bond
5 Reduction Raney Nickel, H2 or hydrazine hydrate High Reduction of nitrile/amide to amine

Detailed Research Findings

  • The preparation of 1-tert-butyloxycarbonyl-3-azetidinone intermediates by oxidation of hydroxyl groups on azetidine rings has been reported but suffers from impurity formation and low yield due to the use of solvents like dioxane and DMSO.

  • Alternative synthetic routes involving nucleophilic substitution of halogenated precursors and subsequent catalytic hydrogenation provide higher yields and cleaner products.

  • The use of hydrogenation with Raney Nickel and hydrazine hydrate as a hydrogen source is more efficient for reducing nitrile groups to amines on pyridine derivatives, facilitating the introduction of the aminoazetidinyl group.

  • Peptide coupling reagents such as CDI and PyBOP enable efficient amide bond formation between the azetidine amine and pyridine carboxylic acid moieties, with protection strategies ensuring selectivity and yield.

Summary Table of Key Preparation Method Features

Feature Description
Azetidine ring formation Nucleophilic substitution of halogenated precursors with amines in polar aprotic solvents
Protection strategy Boc protection of amine groups to prevent side reactions
Reduction methods Catalytic hydrogenation using Pd/C or Raney Nickel with H2 or hydrazine hydrate
Coupling reagents 1,1'-Carbonyldiimidazole (CDI), PyBOP for amide bond formation
Challenges Impurity formation during oxidation steps, solvent environmental concerns
Yields Generally moderate to high (58-91%) depending on step and conditions

Chemical Reactions Analysis

Types of Reactions: 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a pyridine-3-carboxylic acid backbone with several derivatives, differing primarily in substituents at position 5. Key analogs include:

Table 1: Structural Comparison of Selected Pyridine-3-carboxylic Acid Derivatives
Compound Name Substituent at Position 6 Molecular Formula Key Properties/Applications
6-Amino-3-pyridinecarboxylic acid -NH₂ C₆H₆N₂O₂ Intermediate in drug synthesis
4-(6-Aminopyridin-3-yl)benzoic acid -C₆H₄COOH (para-substituted) C₁₂H₁₀N₂O₂ High similarity score (0.82)
2-Amino-4-pyridinecarboxylic acid -NH₂ at position 2 C₆H₆N₂O₂ Lower solubility (logS = -0.89)
S 49164 (Tetrahydrocyclopropa-indene) -Tetrahydrocyclopropa[a]indene group C₁₈H₁₆N₂O₃ Glucokinase activator
6-(4-Benzylpiperazino)nicotinic acid -4-Benzylpiperazino C₁₇H₁₉N₃O₂ Potential CNS activity
6-(2-Furyl)nicotinic acid -Furan-2-yl C₁₀H₇NO₃ Used in material science

Physicochemical Properties

  • Solubility and Bioavailability: The 3-aminoazetidine group in the target compound may enhance solubility compared to non-polar substituents (e.g., furyl or benzyl groups). For example, 6-Amino-3-pyridinecarboxylic acid has moderate aqueous solubility (logS = -0.48), whereas 2-Amino-4-pyridinecarboxylic acid shows lower solubility (logS = -0.89) due to positional isomerism .

Key Advantages and Limitations

Advantages

  • Synthetic Accessibility : Similar intermediates (e.g., 6-chloronicotinic acid) are commercially available, enabling scalable synthesis .

Limitations

  • Stability : Azetidine rings may undergo ring-opening under acidic conditions, necessitating prodrug strategies .
  • Limited Data: Pharmacokinetic and toxicity profiles remain uncharacterized, unlike well-studied analogs like nicotinic acid .

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